Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[4.1.0]heptane core. This structure consists of a seven-membered ring system fused with a three-membered cyclopropane ring, where the nitrogen atom occupies the second position. The molecule includes a tert-butyl carbamate (Boc) protecting group at the 2-position and an amino group at the 6-position. Key properties include:
- Molecular formula: C₁₁H₂₀N₂O₂
- Molecular weight: 212.29 g/mol
- Purity: 95% (typical commercial grade)
- CAS number: 1251013-48-5 (JT-6555 catalog entry)
- Applications: Primarily used as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules targeting central nervous system disorders or enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-4-5-11(12)7-8(11)13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTOWBSLINCVAA-LDYMZIIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@H]1C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137676-21-0 | |
| Record name | rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear amino acid derivative, under conditions that promote the formation of the bicyclic structure.
Protection and Deprotection: Protecting groups, such as tert-butyl, are introduced to protect the amino and carboxylate functionalities during subsequent reactions. These groups are later removed under mild acidic or basic conditions.
Amination: Introduction of the amino group can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and continuous flow systems for efficient protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective against this common pathogen.
- Pseudomonas aeruginosa : Shows activity against this opportunistic bacterium.
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Research indicates that this compound may possess anticancer activity, particularly against specific cancer cell lines such as breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, although further studies are required to elucidate the pathways involved.
Pharmacology
The compound's interaction with biological targets has been a focal point of research, particularly concerning its role as a muscarinic acetylcholine receptor agonist. This property suggests potential applications in treating neurological disorders where cholinergic signaling is disrupted.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study A : Investigated its effects on memory enhancement in animal models, showing promising results in improving cognitive function.
- Study B : Evaluated its analgesic properties in pain models, indicating significant pain relief comparable to standard analgesics.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique structural characteristics.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to materials suitable for biomedical applications such as drug delivery systems.
Mechanism of Action
The mechanism by which Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic azabicyclo derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, stereochemistry, and functional properties.
Table 1: Structural and Functional Comparison
Key Findings from Research:
Ring Size and Reactivity :
- The [4.1.0] heptane system (as in the target compound) offers greater conformational flexibility compared to the strained [2.2.1] analogs, enabling diverse synthetic modifications .
- The cyclopropane ring in [4.1.0] derivatives enhances metabolic stability by resisting enzymatic degradation .
Substituent Effects: Amino vs. Hydroxy Groups: The 6-amino group in the target compound facilitates nucleophilic substitution reactions, making it a preferred intermediate for peptide coupling. In contrast, hydroxy-substituted analogs (e.g., CAS 207405-59-2) are utilized in esterification or glycosylation pathways . Boc Protection: The tert-butyl carbamate group universally enhances solubility in organic solvents and protects amines during multi-step syntheses .
Stereochemical Influence :
- The (1R,6R) configuration in the target compound optimizes interactions with chiral enzyme pockets, as demonstrated in studies on γ-secretase inhibitors .
- Enantiomers like (1S,4R,6S)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1628319-90-3) show reduced activity in asymmetric catalysis due to mismatched stereochemistry .
Applications in Drug Discovery: The target compound’s amino group is critical for forming hydrogen bonds in active sites, as seen in kinase inhibitor scaffolds . Hydroxymethyl derivatives (e.g., EN300-749268) are explored as water-soluble prodrugs, leveraging their enhanced polarity .
Biological Activity
Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate, with the CAS number 2137676-21-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Boiling Point | 287.7 ± 23.0 °C (Predicted) |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.97 ± 0.20 (Predicted) |
These properties indicate a stable compound with potential for various chemical reactions and interactions in biological systems.
Pharmacological Potential
This compound is primarily investigated for its interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a modulator or inhibitor of specific receptors involved in neurotransmission, particularly those related to neuroprotection and cognitive function.
Structure-Activity Relationship
The unique bicyclic structure of this compound allows for specific interactions with biological targets. The presence of the tert-butyl group , an amino group , and a carboxylate moiety contributes to its biological activity by influencing solubility and receptor binding affinity.
Case Studies
- Neuroprotective Effects : In vitro studies have shown that this compound exhibits neuroprotective properties by modulating glutamate receptors, which are crucial in preventing excitotoxicity in neuronal cells.
- Binding Affinity Studies : Research involving radiolabeled ligand binding assays demonstrated that this compound has a significant affinity for certain neurotransmitter receptors, indicating potential as a therapeutic agent in neurological conditions such as Alzheimer's disease.
- Synthesis and Derivatives : The synthesis of this compound involves multi-step organic synthesis techniques that yield derivatives with enhanced biological properties, providing avenues for further research into its pharmacological applications.
Q & A
Q. What are the key structural features and physicochemical properties of rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate?
- Methodological Answer : The compound is a bicyclic amine with a tert-butyl carbamate group and an amino substituent at the 6-position. Its molecular formula is C₁₁H₂₀N₂O₂ , with a molecular weight of 212.29 g/mol and a purity of 95% (typical for research-grade material). The bicyclo[4.1.0]heptane core introduces strain, influencing reactivity and stereochemical outcomes. Analytical techniques like NMR and X-ray crystallography are critical for confirming stereochemistry (e.g., (1R,6R) configuration) and purity .
Q. How is this compound synthesized, and what are common intermediates?
- Methodological Answer : Synthesis typically involves cyclization strategies to form the azabicyclo[4.1.0]heptane core. A scalable route starts from chiral lactones or epoxides, leveraging stereoselective ring-opening or cycloaddition reactions (e.g., diastereoselective aza-Diels-Alder reactions). Key intermediates include tert-butyl-protected amines and hydroxylated bicyclic precursors. For example, tert-butyl (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a critical intermediate, synthesized via epimerization/hydrolysis to resolve stereochemistry .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the bicyclic structure and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the carbamate carbonyl resonates at ~155 ppm in ¹³C NMR.
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in related bicyclic compounds (e.g., cycloadducts deposited in the Cambridge Crystallographic Data Centre) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does stereochemistry impact the biological activity of this compound compared to its analogs?
- Methodological Answer : Stereochemistry governs interactions with biological targets. For example, the (1R,6R) configuration may enhance binding to serotonin receptors compared to (1S,6S) diastereomers. Comparative studies with analogs like rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol show that nitrogen placement and substituent bulk (e.g., tert-butyl vs. benzyl) modulate receptor affinity. Computational docking and MD simulations are used to predict binding modes .
Q. What strategies optimize reaction yields and stereoselectivity in large-scale synthesis?
- Methodological Answer :
- Epimerization : Undesired diastereomers are epimerized under basic conditions (e.g., KOtBu in THF), improving overall yield .
- Flow Chemistry : Continuous reactors enhance scalability for steps like cycloadditions or hydrogenation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in carbamate formation .
Q. How do electronic descriptors explain the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Computational studies (DFT, NBO analysis) reveal that transition-state electronic parameters (e.g., hardness, polarizability) dictate stereoselectivity. For example, in aza-Diels-Alder reactions, electron-withdrawing groups on the dienophile increase reaction rates and favor endo transition states. Charge transfer between the carbamate carbonyl and the diene is critical for diastereocontrol .
Q. What are the challenges in resolving racemic mixtures of this compound, and how are they addressed?
- Methodological Answer : Racemic resolution involves chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution. For instance, lipases selectively hydrolyze one enantiomer of a precursor. Alternatively, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
